Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Derived from the human TGF-β type III receptor (Betaglycan), its primary mechanism is the extracellular blockade of the TGF-β1 ligand-receptor interaction. This action prevents the activation of downstream signaling cascades, most notably the phosphorylation of Smad2/3, which are central to fibrotic processes. Disitertide is principally used in research models of fibrosis, including cutaneous, hepatic, and radiotherapy-induced fibrosis, as well as in studies of oncology and wound healing where the TGF-β1 pathway is a key target.
Selecting a TGF-β inhibitor requires consideration of mechanism and application. Disitertide offers key advantages over common substitutes. Unlike small molecule inhibitors (e.g., Galunisertib) that target the intracellular receptor kinase domain, Disitertide acts extracellularly, allowing for the specific interrogation of the ligand-receptor binding event without affecting kinase function directly. This is critical for studies aiming to dissect the signaling pathway. Compared to large biologics like neutralizing antibodies (e.g., 1D11), Disitertide is a peptide with different pharmacokinetics, tissue penetration, and handling properties that can be advantageous for specific models, particularly topical or localized delivery where it has demonstrated efficacy.
In a rabbit model of radiotherapy-induced fibrosis, intravenous administration of Disitertide resulted in a statistically significant reduction in the phosphorylation of Smad2/3, a direct marker of TGF-β pathway activation. The treatment group receiving Disitertide showed significantly lower levels of p-Smad2/3 in muscle tissue compared to the placebo group, demonstrating potent and specific target engagement in a complex in vivo setting.
| Evidence Dimension | Inhibition of Smad2/3 Phosphorylation In Vivo |
| Target Compound Data | Significant reduction in p-Smad2/3 levels (p < 0.01) |
| Comparator Or Baseline | Placebo-treated control group |
| Quantified Difference | Statistically significant reduction (p < 0.01) |
| Conditions | Rabbit model of brachytherapy-induced muscle fibrosis, 4 weeks post-treatment with IV Disitertide (~3.5 mg/kg). |
This confirms the compound's bioactivity and ability to reach its target and inhibit the core fibrotic signaling pathway in a demanding animal model, justifying its use over compounds with only in vitro data.
While fundamentally a hydrophobic peptide, Disitertide is supplied with established, multi-component vehicle recipes that yield clear solutions or homogenous suspensions suitable for in vivo administration. Publicly available protocols detail methods to achieve concentrations of ≥2.5 mg/mL using common laboratory co-solvents like DMSO, PEG300, and Tween-80, mitigating the handling challenges often associated with procuring hydrophobic peptides.
| Evidence Dimension | Achievable In Vivo Formulation Concentration |
| Target Compound Data | ≥2.5 mg/mL in a clear solution or homogenous suspension |
| Comparator Or Baseline | Baseline assumption of poor solubility and difficult handling for hydrophobic peptides |
| Quantified Difference | Provides a defined, repeatable protocol to overcome typical solubility barriers |
| Conditions | Formulation using vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. |
This de-risks procurement by providing a clear, documented path to successful in vivo use, saving time and resources on formulation development.
Disitertide has been successfully formulated into a lipogel for topical application in multiple animal models of skin fibrosis and hypertrophic scarring. In a human hypertrophic scar model in nude mice, topical Disitertide treatment resulted in decreased collagen I expression compared to the basal group. This suitability for topical administration differentiates it from systemic small molecule kinase inhibitors, which are not typically designed for localized, cutaneous delivery and may have different absorption and retention profiles.
| Evidence Dimension | Efficacy via Topical Administration |
| Target Compound Data | Demonstrated reduction of fibrosis markers (e.g., collagen I) in skin fibrosis models via topical lipogel formulation. |
| Comparator Or Baseline | Systemic TGF-β inhibitors (e.g., Galunisertib), for which topical delivery is not a primary route. |
| Quantified Difference | Offers a validated delivery route for localized pathologies not readily available with systemic inhibitors. |
| Conditions | Topical application in a lipogel formulation on human hypertrophic scars in nude mice or in bleomycin-induced scleroderma models. |
For researchers studying localized skin conditions, Disitertide provides a tested compound and delivery method, making it a more direct and relevant tool than systemic alternatives.
For studies requiring localized inhibition of TGF-β1 in the skin, Disitertide's proven efficacy in topical formulations makes it a more targeted choice than systemic inhibitors, minimizing off-target effects and better mimicking clinical therapeutic strategies for skin conditions.
In complex in vivo models, such as radiotherapy- or chemically-induced fibrosis, Disitertide provides a tool with demonstrated target engagement (p-Smad2/3 reduction) and established formulation protocols, ensuring reproducible and biologically effective administration.
When the research goal is to specifically block the initial ligand-receptor interaction without directly inhibiting the intracellular kinase machinery, Disitertide is the appropriate tool. This allows for a clearer distinction between the roles of extracellular ligand availability and intracellular kinase activity, a separation not possible with small molecule kinase inhibitors.